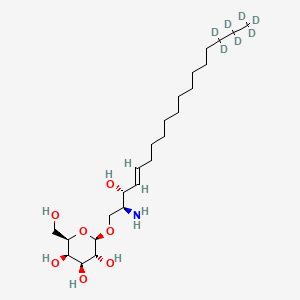

Psychosine-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H47NO7 |

|---|---|

Molecular Weight |

468.7 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuterio-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18-,19+,20+,21-,22-,23+,24+/m0/s1/i1D3,2D2,3D2 |

InChI Key |

HHJTWTPUPVQKNA-RMWPRCMXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)N)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Psychosine-d7: A Technical Guide to its Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical parameters detailed in a Certificate of Analysis (CoA) for Psychosine-d7, a deuterated analog of the cytotoxic lysosphingolipid, psychosine. Understanding the purity and analytical methodologies associated with this compound is paramount for its application in research and drug development, particularly in the study of Krabbe disease and other neurological disorders. This compound serves as an essential internal standard for the accurate quantification of endogenous psychosine levels.

Quantitative Data Summary

The purity of this compound is a critical attribute that directly impacts the reliability and reproducibility of experimental results. Commercially available this compound typically exhibits a high degree of chemical and isotopic purity. The following table summarizes the quantitative data commonly presented in a supplier's Certificate of Analysis.

| Parameter | Typical Specification | Method of Analysis |

| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Isotopic Purity (d7) | ≥99% Deuterium Enrichment | Mass Spectrometry (MS) |

| Molecular Weight | 468.68 g/mol | Calculated |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in methanol, ethanol | Visual Inspection |

Note: Specific values may vary between different suppliers and batches. Always refer to the lot-specific Certificate of Analysis for precise data.

Experimental Protocols for Purity Assessment

The determination of this compound purity involves a combination of chromatographic and mass spectrometric techniques. These methods are designed to separate the deuterated compound from any non-deuterated psychosine, isomers, and other impurities, and to confirm its isotopic enrichment.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is employed to assess the chemical purity of this compound by separating it from other structurally related compounds.

-

Instrumentation: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD) is typically used.

-

Column: A C18 reversed-phase column is commonly employed for the separation of sphingolipids.

-

Mobile Phase: A gradient elution is often used, starting with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) and gradually increasing the organic solvent concentration. The mobile phase is often acidified with a small amount of formic acid to improve peak shape.

-

Detection: The eluting compounds are detected by UV absorbance (typically at low wavelengths, e.g., 205-210 nm) or by an ELSD. The purity is calculated by dividing the peak area of this compound by the total area of all detected peaks.

A sensitive and simple method to determine galactosylsphingosine involves derivatization to a fluorescent compound followed by HPLC analysis[1].

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity

LC-MS is a powerful technique that combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. It is used to confirm the identity of this compound and to determine its isotopic purity.

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).

-

Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically used.

-

Mass Analysis:

-

Full Scan MS: To confirm the molecular weight of this compound.

-

Tandem MS (MS/MS): To confirm the structure by fragmentation analysis and to quantify the isotopic enrichment. The precursor ion of protonated this compound is selected and fragmented, and the resulting product ions are analyzed.

-

-

Methodology: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedure is a common method for the analysis of psychosine.[2] The separation of structural isomers like psychosine and glucosylsphingosine can be achieved using hydrophilic interaction liquid chromatography (HILIC).

Workflow for Purity Analysis of this compound

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound purity, from sample preparation to data analysis.

Signaling Pathways and Logical Relationships

Psychosine is a cytotoxic lipid that accumulates in Krabbe disease due to a deficiency of the lysosomal enzyme galactocerebrosidase (GALC).[3] Its accumulation leads to widespread demyelination and neurodegeneration. Psychosine is known to induce apoptosis and is an inhibitor of protein kinase C (PKC).

The following diagram illustrates the simplified logical relationship in the context of Krabbe disease and the role of this compound.

References

The Vicious Cycle: An In-Depth Technical Guide to the Mechanism of Action of Psychosine in Krabbe Disease

For Researchers, Scientists, and Drug Development Professionals

Krabbe disease, or globoid cell leukodystrophy, is a devastating demyelinating disorder stemming from a deficiency in the lysosomal enzyme galactocerebrosidase (GALC). This enzymatic defect leads to the accumulation of a highly cytotoxic sphingolipid, galactosylsphingosine, commonly known as psychosine. This guide provides a comprehensive technical overview of the multifaceted mechanisms by which psychosine orchestrates the neuropathology characteristic of Krabbe disease, with a focus on quantitative data, experimental methodologies, and visual representations of the core signaling pathways.

I. The Cytotoxic Landscape of Psychosine: A Quantitative Perspective

Psychosine exerts a potent and cell-type-specific cytotoxic effect, with oligodendrocytes, the myelin-producing cells of the central nervous system, demonstrating the highest sensitivity.[1] This selective vulnerability is a cornerstone of the demyelination seen in Krabbe disease. The following tables summarize the quantitative data on psychosine's toxicity and its accumulation in various disease states.

| Cell Type | 50% Toxic Dose (µg/mL) | Reference |

| Oligodendrocytes | 8 | [1] |

| Astrocytes | 20 | [1] |

| Dorsal Root Ganglia Sensory Neurons | 30 | [1] |

Table 1: Comparative Cytotoxicity of Psychosine on Different Neural Cell Types

| Parameter | Concentration | Effect | Reference |

| EC50 for human astrocyte cell death (4h) | ~15 µM | Induces apoptosis | [2][3] |

| EC50 for direct demyelination in mouse organotypic cerebellar slices | ~100 nM | Induces demyelination | [2][3] |

| Psychosine concentration in OLP-II cells causing 45% cell death | 50 µM | Induces apoptosis | [4] |

| Psychosine concentration that did not significantly reduce OLP-II cell numbers | 5 µM | - | [4] |

Table 2: Effective Concentrations of Psychosine in Various In Vitro Models

| Krabbe Disease Phenotype | Median DBS Psychosine Concentration (nmol/L) | Range (nmol/L) | Reference |

| Early Infantile Krabbe Disease (EIKD) | 24 | 1.7–52 | [5] |

| Late Infantile Krabbe Disease (LIKD) | 4.7 | 1.3–50 | [5] |

| Juvenile-Onset Krabbe Disease | 1.5 | 0.64–2.3 | [5] |

| Newborns at high risk for Krabbe Disease | 0.98 | 0.21–2.7 | [5] |

Table 3: Psychosine Concentrations in Dried Blood Spots (DBS) of Krabbe Disease Patients

II. Core Mechanisms of Psychosine-Induced Pathogenesis

Psychosine's toxicity is not mediated by a single mechanism but rather by a cascade of interconnected cellular and molecular events. These include disruption of cellular membranes, induction of apoptosis, impairment of axonal transport, and incitement of a robust neuroinflammatory response.

A. Membrane Destabilization and Lipid Raft Disruption

Psychosine, with its cationic and inverted cone-shaped structure, readily inserts into cellular membranes, particularly into lipid rafts—specialized membrane microdomains crucial for cellular signaling.[6][7] This infiltration has profound consequences:

-

Disruption of Lipid Raft Architecture: Psychosine accumulation disrupts the integrity of lipid rafts, affecting the localization and function of raft-associated signaling proteins.[6][7]

-

Increased Membrane Rigidity and Microvesiculation: Psychosine induces localized increases in membrane rigidity, leading to membrane instability and the shedding of membranous microvesicles.[6][8] This process is believed to contribute directly to the fragmentation and loss of the myelin sheath.[6]

B. Induction of Apoptosis in Oligodendrocytes

A primary mechanism of psychosine-induced oligodendrocyte death is the activation of the apoptotic cascade.[4][9]

-

Mitochondrial Dysfunction: Psychosine directly affects mitochondria, leading to a decrease in the mitochondrial membrane potential.[9] This is a critical event in the intrinsic apoptotic pathway.

-

Caspase Activation: Psychosine treatment results in the activation of initiator caspases-8 and -9, as well as the effector caspase-3, which are key executioners of apoptosis.[4][9]

-

JNK Pathway Upregulation: The c-jun N-terminal kinase (JNK) pathway, a pro-apoptotic signaling cascade, is upregulated by psychosine, leading to the induction of the transcription factor AP-1.[9]

-

NF-κB Pathway Downregulation: Concurrently, psychosine downregulates the anti-apoptotic NF-κB pathway.[9]

C. Impairment of Fast Axonal Transport

Psychosine also exerts its toxicity on neurons by inhibiting fast axonal transport (FAT), a critical process for the movement of organelles, vesicles, and proteins along the axon.[10]

-

Activation of the PP1-GSK3β Pathway: Psychosine activates protein phosphatase 1 (PP1) and glycogen synthase kinase 3β (GSK3β).[10]

-

Abnormal Phosphorylation of Kinesin Light Chains: The activation of this pathway leads to the abnormal phosphorylation of kinesin light chains, which are components of the kinesin motor protein responsible for anterograde axonal transport.[10] This disrupts the release of cargo from the motor protein, thereby inhibiting FAT.[10]

D. Neuroinflammation

Neuroinflammation is a prominent feature of Krabbe disease, and psychosine is a key driver of this inflammatory response.[11][12][13]

-

Microglial and Astrocyte Activation: Psychosine induces the activation of microglia and astrocytes.[13][14]

-

Pro-inflammatory Cytokine Production: In the presence of other pro-inflammatory stimuli like lipopolysaccharide (LPS), psychosine enhances the production of pro-inflammatory cytokines in astrocytes.[2][3]

-

Globoid Cell Formation: Psychosine induces the expression of matrix metalloproteinase-3 (MMP-3), which mediates the transformation of microglia into multinucleated globoid cells, a pathological hallmark of Krabbe disease.[15]

III. Experimental Protocols for Studying Psychosine's Effects

Reproducible and well-defined experimental protocols are essential for advancing our understanding of Krabbe disease and for the development of novel therapeutics. Below are outlines of key experimental methodologies.

A. Cell Culture and Psychosine Treatment

-

Cell Lines:

-

Psychosine Preparation and Application:

-

Psychosine (β-galactosylsphingosine) is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution.

-

The stock solution is then diluted in culture medium to the desired final concentrations (e.g., 5-50 µM for cell lines, nM to low µM for organotypic slices).[2][3][4]

-

Cells are treated with psychosine for specified durations (e.g., 4 to 24 hours) depending on the endpoint being measured.[2][3]

-

B. Assessment of Cytotoxicity and Apoptosis

-

Cell Viability Assays:

-

MTT or WST-1 assays: To quantify metabolically active cells.

-

Trypan blue exclusion assay: To count viable and non-viable cells.

-

-

Apoptosis Assays:

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay: To detect DNA fragmentation, a hallmark of apoptosis.[9]

-

Caspase activity assays: Using fluorogenic or colorimetric substrates to measure the activity of specific caspases (e.g., caspase-3, -8, -9).[4][9]

-

Western blotting for cleaved caspases: To detect the active forms of caspases.[4][9]

-

C. Evaluation of Demyelination

-

Organotypic Cerebellar Slice Cultures:

-

Cerebellar slices are prepared from postnatal day 10-12 mice.[2][14]

-

Slices are maintained in culture for a period to allow for myelination.

-

Psychosine is added to the culture medium at relevant concentrations (e.g., 100 nM).[2][3]

-

Demyelination is assessed by immunofluorescence staining for myelin basic protein (MBP) or other myelin markers.

-

IV. Conclusion and Future Directions

The mechanism of action of psychosine in Krabbe disease is a complex interplay of direct membrane effects, induction of programmed cell death, disruption of essential neuronal functions, and the promotion of a chronic neuroinflammatory state. This intricate pathogenic cascade underscores the challenges in developing effective therapies for this devastating disorder.

Future research and drug development efforts should focus on:

-

Combination Therapies: Targeting multiple arms of the pathogenic cascade simultaneously, such as combining substrate reduction therapy with anti-inflammatory agents.[17]

-

Neuroprotective Strategies: Developing compounds that can protect oligodendrocytes and neurons from psychosine-induced toxicity.

-

Modulation of Downstream Signaling: Identifying and targeting key downstream effectors in the psychosine-activated signaling pathways.

A deeper understanding of the quantitative and mechanistic details of psychosine's action will be paramount in the design and evaluation of novel therapeutic interventions for Krabbe disease.

References

- 1. Psychosine cytotoxicity in rat neural cell cultures and protection by phorbol ester and dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Galactosylsphingosine (psychosine)-induced demyelination is attenuated by sphingosine 1-phosphate signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Psychosine-induced apoptosis in a mouse oligodendrocyte progenitor cell line is mediated by caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Psychosine, a marker of Krabbe phenotype and treatment effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Psychosine enhances the shedding of membrane microvesicles: Implications in demyelination in Krabbe’s disease | PLOS One [journals.plos.org]

- 7. Psychosine accumulates in membrane microdomains in the brain of krabbe patients, disrupting the raft architecture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Psychosine enhances the shedding of membrane microvesicles: Implications in demyelination in Krabbe’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanism of psychosine-induced cell death in human oligodendrocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Sphingolipid Psychosine Inhibits Fast Axonal Transport in Krabbe Disease by Activation of GSK3β and Deregulation of Molecular Motors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroimmune mechanisms in Krabbe's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Effects of Antipsychotics in Experimental Models of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MMP-3 Mediates Psychosine-Induced Globoid Cell Formation: Implications for Leukodystrophy Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of psychosine on inducible nitric-oxide synthase expression under different culture conditions: implications for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Treatment for Krabbe disease: Finding the combination - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Psychosine as a Biomarker for Globoid Cell Leukodystrophy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Globoid Cell Leukodystrophy (GLD), or Krabbe disease, is a devastating autosomal recessive neurodegenerative disorder caused by a deficiency of the lysosomal enzyme galactocerebrosidase (GALC).[1][2][3] This enzymatic defect leads to the accumulation of several galactolipids, most notably the cytotoxic sphingolipid galactosylsphingosine, commonly known as psychosine.[1][3] Psychosine is now widely recognized as a key player in the pathogenesis of GLD and a critical biomarker for the disease.[4][5] Its accumulation, particularly in the nervous system, is directly linked to the profound demyelination and neurological damage characteristic of the disease.[6][7][8] This technical guide provides a comprehensive overview of the role of psychosine as a biomarker for GLD, with a focus on its biochemical basis, analytical quantification, and clinical utility in diagnosis, prognosis, and therapeutic monitoring.

The Biochemical Pathway and Pathophysiological Role of Psychosine

In a healthy individual, GALC is responsible for the degradation of galactosylceramide, a major component of myelin, and psychosine.[1] In GLD, the deficiency in GALC leads to the accumulation of psychosine.[6][7] Psychosine is a highly cytotoxic molecule that preferentially affects oligodendrocytes and Schwann cells, the myelin-producing cells of the central and peripheral nervous systems, respectively.[1][6][7]

The accumulation of psychosine triggers a cascade of detrimental cellular events, including:

-

Disruption of Cellular Membranes: As an amphipathic molecule, psychosine inserts into cellular membranes, altering their architecture and integrity.[6][9][10] This can disrupt the function of membrane-bound proteins and signaling complexes.

-

Induction of Apoptosis: Psychosine is a potent inducer of programmed cell death (apoptosis) in oligodendrocytes.[9][11][12] This is a key contributor to the progressive demyelination seen in GLD. The apoptotic signaling cascade initiated by psychosine involves the mitochondrial pathway, with the activation of caspase-9.[12]

-

Neuroinflammation: Psychosine accumulation promotes a significant neuroinflammatory response, characterized by the activation of microglia and astrocytes.[13] This chronic inflammation further contributes to the neurodegeneration in GLD.

-

Globoid Cell Formation: A hallmark of GLD is the presence of multinucleated "globoid cells" in the brain. These are engorged macrophages that have phagocytosed myelin debris. Psychosine is believed to play a role in the formation of these cells.[14][15][16]

-

Interaction with G-Protein Coupled Receptors: Psychosine has been shown to interact with the T cell death-associated gene 8 (TDAG8), an orphan G-protein coupled receptor.[14][15] This interaction may mediate some of the downstream pathological effects of psychosine.

Quantitative Analysis of Psychosine

The accurate quantification of psychosine in biological samples is crucial for its use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for psychosine measurement due to its high sensitivity and specificity.[5][15]

Sample Types

Psychosine levels can be measured in various biological matrices:

-

Dried Blood Spots (DBS): DBS are the preferred sample type for newborn screening due to the ease of collection, transport, and storage.[15][17] Psychosine measurement in DBS is a critical second-tier test in newborn screening programs for Krabbe disease.[17][18][19][20]

-

Whole Blood/Erythrocytes: Whole blood or isolated erythrocytes can be used for diagnostic confirmation and for monitoring disease progression and treatment response.[10][21]

-

Cerebrospinal Fluid (CSF): CSF psychosine levels may more directly reflect the neuropathological burden in the central nervous system.[18]

-

Tissue Biopsies: Brain tissue analysis, typically performed post-mortem or in animal models, provides direct evidence of psychosine accumulation in affected areas.[4][22]

Experimental Protocol: Psychosine Quantification in Dried Blood Spots by LC-MS/MS

This protocol provides a general framework for the analysis of psychosine in DBS. Specific parameters may need to be optimized based on the instrumentation and reagents available.

2.2.1. Materials and Reagents

-

Psychosine standard

-

Isotopically labeled internal standard (e.g., d5-psychosine)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

DBS punches (3 mm)

-

96-well plates

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column

2.2.2. Sample Preparation

-

Punch a 3 mm disc from the dried blood spot into a well of a 96-well plate.

-

Add a known amount of the internal standard solution (e.g., d5-psychosine in methanol) to each well.

-

Add methanol to extract psychosine from the DBS punch.

-

Agitate the plate for a specified time (e.g., 30-60 minutes) to ensure complete extraction.

-

Centrifuge the plate to pellet the DBS paper.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase.

2.2.3. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Inject the reconstituted sample onto a HILIC column.

-

Use a gradient elution with a mobile phase system typically consisting of an aqueous component with formic acid and an organic component (e.g., acetonitrile with formic acid). The gradient is optimized to separate psychosine from its isomers, such as glucosylsphingosine.

-

-

Mass Spectrometric Detection:

-

Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Monitor the specific precursor-to-product ion transitions for both psychosine and the internal standard using Multiple Reaction Monitoring (MRM).

-

2.2.4. Data Analysis

-

Generate a calibration curve using known concentrations of the psychosine standard.

-

Calculate the peak area ratio of the analyte (psychosine) to the internal standard for each sample and calibrator.

-

Determine the concentration of psychosine in the samples by interpolating their peak area ratios on the calibration curve.

Clinical Utility of Psychosine as a Biomarker

Psychosine has demonstrated significant clinical value in various aspects of GLD management.

Newborn Screening and Diagnosis

Newborn screening for GLD is initially based on measuring GALC enzyme activity in DBS.[19][20] However, this method has a high false-positive rate due to the presence of pseudodeficiency alleles.[6] The measurement of psychosine as a second-tier test significantly improves the specificity of newborn screening.[17][18][19][20] Elevated psychosine levels in newborns with low GALC activity are highly indicative of true GLD.[17][18]

Prognosis and Disease Severity Stratification

The concentration of psychosine in DBS at birth correlates with the clinical phenotype of GLD.[6][19] Higher psychosine levels are associated with the more severe early-infantile form of the disease, while lower but still elevated levels are often seen in later-onset forms.[6][14][19] This allows for early risk stratification and helps in counseling families and making informed treatment decisions.

Monitoring Disease Progression and Therapeutic Response

Longitudinal monitoring of psychosine levels can be used to track the natural history of the disease and to assess the efficacy of therapeutic interventions, such as hematopoietic stem cell transplantation (HSCT).[10][19][20] A decrease in psychosine concentrations following treatment is indicative of a positive therapeutic response.[19][20]

Quantitative Data Summary

The following tables summarize the reported concentrations of psychosine in various biological samples from different cohorts. It is important to note that absolute values may vary between laboratories due to differences in analytical methods and calibration.

Table 1: Psychosine Concentrations in Dried Blood Spots (DBS)

| Cohort | Number of Subjects (N) | Psychosine Concentration (nmol/L) | Reference |

| Controls | 220 | < 8 | [15] |

| Controls | 209 | Not specified | [5][10] |

| GALC Mutation Carriers | 18 | < 15 | [15] |

| GALC Pseudodeficiency Carriers | 55 | Not specified | [5][10] |

| GALC Pathogenic Variant Carriers | 27 | Not specified | [5][10] |

| Krabbe Disease Patients (various stages) | 26 | 8 - 112 | [15] |

| Infantile Krabbe Disease | 26 | Not specified | [5][10] |

| Late-Onset Krabbe Disease | 11 | Not specified | [5][10] |

| High risk for early-onset Krabbe disease | Not specified | > 10 | [6] |

| Later-onset Krabbe disease | Not specified | 2 - 10 | [6] |

| Very low risk for Krabbe disease | Not specified | < 2 | [6] |

| Early Infantile Krabbe Disease (EIKD) | 44 | Median: 24 (Range: 1.7-52) | [19] |

| Late Infantile Krabbe Disease (LIKD) | 15 | Median: 4.7 (Range: 1.3-50) | [19] |

| Juvenile-Onset Krabbe Disease | 6 | Median: 1.5 (Range: 0.64-2.3) | [19] |

| Newborns with EIKD | 6 | 5.2 - 44 | [19] |

| Newborn with LIKD | 1 | 5.0 | [19] |

| Newborn with Juvenile-Onset | 1 | 2.3 | [19] |

Table 2: Psychosine Concentrations in Other Biological Matrices (Animal Models)

| Sample Type | Animal Model | Cohort | Psychosine Concentration | Reference |

| Cerebrum and Cerebellum | Twitcher Mouse | Control | 34 - 102 µg/kg wet tissue | [23][24] |

| Cerebrum and Cerebellum | Twitcher Mouse | Twitcher | 2,251 - 4,228 µg/kg wet tissue | [23][24] |

| Liver | Twitcher Mouse | Control | 125 µg/kg wet tissue | [23][24] |

| Liver | Twitcher Mouse | Twitcher | 1,513 µg/kg wet tissue | [23][24] |

| Kidney | Twitcher Mouse | Control | 74 µg/kg wet tissue | [23][24] |

| Kidney | Twitcher Mouse | Twitcher | 1,106 µg/kg wet tissue | [23][24] |

| Brain (Lipid Rafts) | Twitcher Mouse | Twitcher | ~170 pmol/g tissue | [22] |

| Serum | GLD Dogs | GLD affected | Significantly elevated by 2-4 weeks of age | [18] |

| CSF | GLD Dogs | GLD affected | Significantly elevated by 4 weeks of age | [18] |

Signaling Pathways and Logical Relationships

The accumulation of psychosine initiates a complex network of signaling pathways that contribute to the pathology of GLD.

References

- 1. researchgate.net [researchgate.net]

- 2. Psychosine, Cytokinesis, and Orphan Receptors: Unexpected Connections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Brain Targeted AAV1-GALC Gene Therapy Reduces Psychosine and Extends Lifespan in a Mouse Model of Krabbe Disease [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Achieving Congruence among Reference Laboratories for Absolute Abundance Measurement of Analytes for Rare Diseases: Psychosine for Diagnosis and Prognosis of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Item - Developmental and Pathological Effects of Psychosine on Oligodendrocytes of the Twitcher Mouse - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 9. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 11. Psychosine-induced apoptosis and cytokine activation in immune peripheral cells of Krabbe patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular mechanism of psychosine-induced cell death in human oligodendrocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroimmune mechanisms in Krabbe's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Measurement of psychosine in dried blood spots--a possible improvement to newborn screening programs for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MMP-3 Mediates Psychosine-Induced Globoid Cell Formation: Implications for Leukodystrophy Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cerebrospinal fluid and serum glycosphingolipid biomarkers in canine globoid cell leukodystrophy (Krabbe Disease) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Psychosine, a marker of Krabbe phenotype and treatment effect - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Psychosine, a marker of Krabbe phenotype and treatment effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mayocliniclabs.com [mayocliniclabs.com]

- 22. Psychosine Accumulates in Membrane Microdomains in the Brain of Krabbe Patients, Disrupting the Raft Architecture | Journal of Neuroscience [jneurosci.org]

- 23. TDAG8 is a proton-sensing and psychosine-sensitive G-protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Novel procedure for measuring psychosine derivatives by an HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pathophysiology of Psychosine Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psychosine, or galactosylsphingosine, is a cytotoxic sphingolipid that accumulates in the lysosomal storage disorder Krabbe disease, also known as globoid cell leukodystrophy. This accumulation is a direct consequence of a deficiency in the lysosomal enzyme galactocerebrosidase (GALC), which is responsible for the degradation of psychosine and other galactolipids. The progressive buildup of psychosine is widely considered the primary driver of the severe demyelination and neurodegeneration characteristic of this devastating disease. This technical guide provides an in-depth exploration of the pathophysiology of psychosine accumulation, detailing the molecular mechanisms of its toxicity, its primary cellular targets, and the experimental models used to study its effects. Furthermore, this guide includes a compilation of quantitative data on psychosine levels in various disease states and detailed methodologies for key experimental procedures, aiming to equip researchers and drug development professionals with a comprehensive understanding of this critical therapeutic target.

Introduction to Psychosine and Krabbe Disease

Krabbe disease is an autosomal recessive disorder caused by mutations in the GALC gene, leading to a deficiency of the galactocerebrosidase enzyme.[1] This enzymatic defect results in the accumulation of several galactolipids, most notably psychosine.[1] While other substrates of GALC also accumulate, psychosine is considered the principal toxic metabolite responsible for the pathology of Krabbe disease.[2] The accumulation of psychosine is particularly detrimental to the myelin-producing cells of the nervous system: oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS).[3][4] This leads to widespread demyelination, the formation of characteristic multinucleated "globoid cells" in the brain, and progressive neurological decline.[5] The severity of the disease often correlates with the level of psychosine accumulation.[6]

Molecular Mechanisms of Psychosine-Induced Toxicity

The cytotoxicity of psychosine is multifaceted, involving the disruption of several critical cellular processes. Its amphipathic nature allows it to intercalate into cellular membranes, leading to a cascade of deleterious events.

Disruption of Lipid Rafts and Downstream Signaling

Psychosine has been shown to accumulate in lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction.[7] This accumulation disrupts the architecture of lipid rafts, leading to the dysregulation of several key signaling pathways.[7] One of the well-documented consequences is the inhibition of protein kinase C (PKC), a crucial enzyme involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[7]

Induction of Apoptosis in Glial Cells

A primary mechanism of psychosine-induced pathology is the induction of apoptosis, or programmed cell death, in oligodendrocytes and Schwann cells.[4][8] This process is mediated by several interconnected signaling pathways:

-

Mitochondrial Dysfunction: Psychosine directly affects mitochondrial integrity, leading to a decrease in the mitochondrial membrane potential.[8] This disruption of the mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway.

-

Caspase Activation: The mitochondrial dysfunction triggered by psychosine leads to the activation of a cascade of cysteine proteases known as caspases. Specifically, the activation of initiator caspase-9, followed by the executioner caspase-3, has been demonstrated in psychosine-treated oligodendrocytes.[8]

-

JNK/AP-1 Pathway Activation: Psychosine upregulates the c-jun N-terminal kinase (JNK) pathway, leading to the activation of the transcription factor AP-1.[8] The JNK/AP-1 pathway is a major contributor to stress-induced apoptosis.

-

Downregulation of NF-κB: In concert with activating pro-apoptotic pathways, psychosine has been shown to downregulate the activity of NF-κB, a transcription factor that plays a critical role in promoting cell survival and inhibiting apoptosis.[8]

Neuroinflammation

Beyond its direct effects on glial cells, psychosine accumulation also contributes to a robust neuroinflammatory response. Psychosine can potentiate the production of pro-inflammatory cytokines in astrocytes, further exacerbating the damage to the nervous system.[9] The infiltration of macrophages and the activation of microglia are also prominent features of Krabbe disease pathology.[5]

Quantitative Data on Psychosine Accumulation

The concentration of psychosine is a critical biomarker for Krabbe disease, with levels correlating with disease phenotype and severity.[6] The following tables summarize quantitative data on psychosine levels from various studies.

Table 1: Psychosine Concentrations in Dried Blood Spots (DBS) for Different Krabbe Disease Phenotypes

| Krabbe Disease Phenotype | Median Psychosine Concentration (nmol/L) | Range of Psychosine Concentration (nmol/L) |

| Early Infantile Krabbe Disease (EIKD) | 24 | 1.7 - 52 |

| Late Infantile Krabbe Disease (LIKD) | 4.7 | 1.3 - 50 |

| Juvenile-Onset Krabbe Disease | 1.5 | 0.64 - 2.3 |

| Asymptomatic NBS-Positive | 0.98 | 0.21 - 2.7 |

| Normal/Carrier | < 0.71 | < 0.71 |

Data sourced from Escolar et al. (2017).[6]

Table 2: Psychosine Concentrations in the Twitcher Mouse Model of Krabbe Disease

| Age of Twitcher Mouse | Tissue | Psychosine Concentration (ng/100 mg wet weight) |

| 4 days | Sciatic Nerve | 764 |

| 37 days | Sciatic Nerve | 5,910 |

| Postnatal | Spinal Cord | 21.6 - 37.2 (in carrier mice) |

Data sourced from Igisu and Suzuki (1984).[2]

Table 3: In Vitro Concentrations of Psychosine and Their Effects

| Cell Type | Psychosine Concentration | Observed Effect |

| Human Astrocytes | EC50 ~15 µM (at 4h) | Cell Death |

| Mouse Organotypic Cerebellar Slices | EC50 ~100 nM | Demyelination |

| Rat Schwann Cells | 1-10 µM | Reduced cell survival after 48h |

| Rat Schwann Cells | 50-100 µM | 52-99% cell death after 24h |

| Mouse Oligodendrocyte Progenitor Cell Line | 5 µM | No significant reduction in cell number |

| Mouse Oligodendrocyte Progenitor Cell Line | 50 µM | Up to 45% cell death |

Data compiled from various sources.[4][9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of psychosine pathophysiology.

Quantification of Psychosine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) from Dried Blood Spots (DBS)

This protocol is adapted from methodologies used in newborn screening for Krabbe disease.[11][12]

Materials:

-

Dried blood spot punches (3 mm)

-

Methanol containing a deuterated psychosine internal standard (e.g., d5-psychosine)

-

LC-MS/MS system equipped with a hydrophilic interaction liquid chromatography (HILIC) column

Procedure:

-

Extraction: A 3 mm punch from a dried blood spot is placed in a well of a 96-well plate. Psychosine is eluted by adding methanol containing the internal standard. The plate is then agitated for a specified time (e.g., 30 minutes).

-

Separation: The eluate is injected into the LC-MS/MS system. Chromatographic separation of psychosine from its isomers (e.g., glucosylsphingosine) is achieved using a HILIC column with a gradient of mobile phases (e.g., acetonitrile and water with formic acid).

-

Detection: The separated analytes are detected by tandem mass spectrometry in the multiple reaction monitoring (MRM) positive ion mode. Specific precursor-to-product ion transitions for both psychosine and the internal standard are monitored.

-

Quantification: The concentration of psychosine is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of psychosine.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for Apoptosis in Cultured Oligodendrocytes

This protocol is a generalized procedure for detecting DNA fragmentation, a hallmark of apoptosis, in cultured cells.[8]

Materials:

-

Cultured oligodendrocytes (e.g., MO3.13 cell line) on coverslips or chamber slides

-

Psychosine

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTP)

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Culture oligodendrocytes to the desired confluency and treat with psychosine at the desired concentration and for the specified duration. Include both positive (e.g., DNase I treated) and negative (untreated) controls.

-

Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for a specified time (e.g., 15-30 minutes) at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with a solution of 0.1% Triton X-100 in PBS to allow the TUNEL reagents to enter the cells.

-

TUNEL Staining: Wash the cells with PBS and then incubate with the TUNEL reaction mixture in a humidified chamber at 37°C for a specified time (e.g., 1 hour), protected from light.

-

Visualization: Wash the cells with PBS to remove unincorporated nucleotides. Mount the coverslips onto microscope slides with an antifade mounting medium. Visualize the fluorescently labeled apoptotic cells using a fluorescence microscope.

Isolation of Lipid Rafts from Brain Tissue

This protocol describes a detergent-free method for the isolation of lipid rafts, which is often preferred to avoid potential artifacts introduced by detergents.[13]

Materials:

-

Brain tissue (e.g., from twitcher mice)

-

Detergent-free lysis buffer (e.g., Tris-buffered saline with protease and phosphatase inhibitors)

-

Sucrose solutions of varying concentrations (e.g., 42.5%, 35%, and 5%)

-

Ultracentrifuge and appropriate tubes

Procedure:

-

Homogenization: Homogenize the brain tissue on ice in the detergent-free lysis buffer.

-

Sucrose Gradient Preparation: Create a discontinuous sucrose gradient in an ultracentrifuge tube by carefully layering the sucrose solutions, starting with the highest concentration at the bottom (42.5%), followed by 35%, and finally the 5% solution.

-

Sample Loading and Centrifugation: Mix the brain homogenate with a high concentration of sucrose (to a final concentration of approximately 40%) and place it at the bottom of the gradient. Centrifuge at high speed (e.g., 200,000 x g) for a prolonged period (e.g., 18-24 hours) at 4°C.

-

Fraction Collection: After centrifugation, the lipid rafts, being of low density, will float to the interface of the lower percentage sucrose layers. Carefully collect fractions from the top of the gradient.

-

Analysis: The collected fractions can then be analyzed for the presence of lipid raft markers (e.g., flotillin-1) and the absence of non-raft markers (e.g., transferrin receptor) by Western blotting to confirm the successful isolation of lipid rafts. The psychosine content of these fractions can then be quantified by LC-MS/MS.

Visualizing the Pathophysiology of Psychosine Accumulation

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of psychosine's pathophysiology.

Signaling Pathways of Psychosine-Induced Apoptosis in Oligodendrocytes

Caption: Signaling cascade of psychosine-induced apoptosis in oligodendrocytes.

Experimental Workflow for Assessing Psychosine-Induced Demyelination in Organotypic Cerebellar Slices

Caption: Workflow for studying psychosine-induced demyelination in cerebellar slices.

Logical Relationship between GALC Deficiency and Demyelination

References

- 1. Psychosine, a marker of Krabbe phenotype and treatment effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Accumulation of galactosylsphingosine (psychosine) in the twitcher mouse: determination by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. biotna.net [biotna.net]

- 5. krabbeconnect.org [krabbeconnect.org]

- 6. Psychosine, a marker of Krabbe phenotype and treatment effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism-Based Combination Treatment Dramatically Increases Therapeutic Efficacy in Murine Globoid Cell Leukodystrophy | Journal of Neuroscience [jneurosci.org]

- 8. Molecular mechanism of psychosine-induced cell death in human oligodendrocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Psychosine-induced apoptosis in a mouse oligodendrocyte progenitor cell line is mediated by caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of psychosine in dried blood spots--a possible improvement to newborn screening programs for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of psychosine concentration in dried blood spots from newborns that were identified via newborn screening to be at risk for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation of rafts from mouse brain tissue by a detergent-free method - PMC [pmc.ncbi.nlm.nih.gov]

The Crossroads of Precision: A Technical Guide to Psychosine-d7 versus Non-Deuterated Psychosine in Research

For Immediate Release

This technical guide provides an in-depth comparison of Psychosine-d7 and its non-deuterated counterpart for researchers, scientists, and drug development professionals. Understanding the distinct applications and methodologies associated with each compound is critical for advancing research, particularly in the context of lysosomal storage disorders such as Krabbe disease.

Introduction: The Two Faces of a Key Biomarker

Psychosine (galactosylsphingosine) is a cytotoxic lysosphingolipid that accumulates to toxic levels in individuals with Krabbe disease, a devastating neurodegenerative disorder caused by a deficiency of the enzyme galactocerebrosidase (GALC). In the research arena, psychosine serves two primary roles: as a pathological agent to model disease and as a biomarker for diagnosis and therapeutic monitoring. The choice between non-deuterated psychosine and its deuterated analog, this compound, is dictated by the specific research application.

Non-deuterated psychosine is utilized in studies aimed at elucidating the molecular mechanisms of Krabbe disease pathogenesis. Its cytotoxic properties are leveraged to induce disease-relevant phenotypes in cellular and animal models, allowing for the investigation of downstream signaling pathways and cellular dysfunction.

This compound , a stable isotope-labeled version of psychosine, is indispensable as an internal standard in quantitative mass spectrometry-based assays. Its near-identical chemical and physical properties to the endogenous analyte, coupled with its distinct mass, enable precise and accurate quantification of psychosine levels in biological samples. This is paramount for applications such as newborn screening, disease diagnosis, and monitoring the efficacy of therapeutic interventions.

Quantitative Data Presentation

A clear understanding of the properties of both forms of psychosine is essential for experimental design and data interpretation.

Physicochemical Properties

| Property | Non-Deuterated Psychosine | This compound | Key Considerations & References |

| Molecular Formula | C₂₄H₄₇NO₇ | C₂₄H₄₀D₇NO₇ | The seven deuterium atoms in this compound increase its mass, which is the basis for its use as an internal standard in mass spectrometry.[1] |

| Molecular Weight | 461.63 g/mol | 468.68 g/mol | The mass difference allows for the differentiation of the analyte and the internal standard in a mass spectrometer.[1] |

| pKa (of the amine group) | 7.18 ± 0.05 | Essentially identical to non-deuterated psychosine | The pKa is a critical determinant of psychosine's behavior in different cellular compartments. Deuteration does not significantly alter the pKa.[2] |

| Diffusion Coefficient (in D₂O) | 1.16 ± 0.02 x 10⁻¹⁰ m²/s (at pD 4.46) 0.77 ± 0.02 x 10⁻¹⁰ m²/s (at pD 7.04) | Essentially identical to non-deuterated psychosine | This property influences how psychosine moves within an aqueous environment. |

| Critical Micelle Concentration (CMC) | 1.26 mM (at pH 4.0) | Essentially identical to non-deuterated psychosine | The CMC is the concentration at which psychosine molecules begin to form micelles, which can impact its biological activity and interactions with cell membranes.[2] |

Typical Concentrations in Dried Blood Spots (DBS) for Krabbe Disease Screening

| Population | Psychosine Concentration Range (nmol/L) | Reference |

| Normal Newborns | < 0.71 - <8 | [3][4] |

| Asymptomatic, "High-Risk" Newborns | 1.7 - 5.7 | |

| Late-Onset Krabbe Disease | 2 - 10 | [3] |

| Infantile Krabbe Disease | 8 - 112 | [3] |

| GALC Mutation Carriers | < 15 | [3] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable research outcomes. The following sections provide in-depth protocols for key experiments involving both deuterated and non-deuterated psychosine.

Quantification of Psychosine in Dried Blood Spots using LC-MS/MS with this compound Internal Standard

This protocol is central to newborn screening and clinical monitoring for Krabbe disease.

Objective: To accurately quantify the concentration of endogenous psychosine in dried blood spots (DBS).

Materials:

-

Dried blood spot punches (3 mm)

-

Methanol

-

This compound internal standard solution in methanol (concentration to be optimized, e.g., 6.25 nM)

-

96-well collection plates

-

Nitrogen evaporator

-

Reconstitution solution (e.g., 50:50 methanol:acetonitrile)

-

LC-MS/MS system (e.g., AB Sciex M3 micro flow LC system coupled to a tandem mass spectrometer)

Procedure:

-

Sample Preparation:

-

Place a 3 mm DBS punch into each well of a 96-well plate.

-

Add a defined volume of methanol containing the this compound internal standard to each well.

-

Seal the plate and rotate for 30 minutes at ambient temperature to extract psychosine.

-

Centrifuge the plate to collect the extract into a clean collection plate.

-

Dry the extract under a stream of nitrogen gas.

-

Reconstitute the dried extract in a defined volume of reconstitution solution.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Inject a defined volume of the reconstituted sample onto the LC system.

-

Use a suitable column for separation (e.g., hydrophilic interaction liquid chromatography - HILIC).

-

Employ a gradient elution with mobile phases such as acetonitrile with 0.5% acetic acid (Mobile Phase A) and 90% isopropanol, 10% water, 0.5% acetic acid, 25mM ammonium acetate (Mobile Phase B).

-

The flow rate and gradient profile should be optimized to achieve good separation of psychosine from other matrix components. A typical run time is around 4.5 minutes per sample.

-

-

Tandem Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both psychosine and this compound.

-

Psychosine: quantifier m/z 462.3 → m/z 282.4; qualifier m/z 462.3 → m/z 264.4.

-

This compound (or d5): quantifier m/z 467.3 → m/z 287.4; qualifier m/z 467.3 → m/z 269.4 (for d5-psychosine).

-

-

Optimize collision energies and other MS parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for the quantifier MRM transitions of both endogenous psychosine and the this compound internal standard.

-

Calculate the ratio of the peak area of psychosine to the peak area of this compound.

-

Generate a calibration curve using known concentrations of non-deuterated psychosine spiked into a blank matrix (e.g., control blood) and a fixed concentration of this compound.

-

Determine the concentration of psychosine in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Psychosine-Induced Apoptosis Assay

This protocol is designed to assess the cytotoxic effects of non-deuterated psychosine on cultured cells.

Objective: To quantify the percentage of apoptotic cells in a cell culture population following treatment with non-deuterated psychosine.

Materials:

-

Cell line of interest (e.g., oligodendrocytes, immune cells)

-

Cell culture medium and supplements

-

Non-deuterated psychosine stock solution (dissolved in a suitable solvent like DMSO)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in a multi-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of non-deuterated psychosine for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Staining:

-

Harvest the cells (both adherent and floating) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and a viability dye (e.g., Propidium Iodide) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Gate the cell populations to distinguish between live, early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant.

-

Plot the percentage of apoptotic cells against the concentration of psychosine to determine the dose-dependent effect.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to psychosine research.

Signaling Pathways

Caption: Psychosine-induced signaling pathways leading to cellular dysfunction.

Experimental Workflows

Caption: Workflow for newborn screening of Krabbe disease.

Conclusion: Choosing the Right Tool for the Job

The selection of this compound versus non-deuterated psychosine is a critical decision in the design of experiments aimed at understanding and combating Krabbe disease. Non-deuterated psychosine is the tool of choice for modeling the disease's pathology and dissecting its complex cellular and molecular consequences. In contrast, this compound is the cornerstone of accurate and precise quantification, enabling reliable diagnosis, monitoring, and the assessment of new therapeutic strategies. A thorough understanding of the applications and methodologies for each compound, as outlined in this guide, will empower researchers to generate high-quality, reproducible data, ultimately accelerating the development of effective treatments for Krabbe disease.

References

- 1. In vitro kinase assay [protocols.io]

- 2. Measurement of psychosine in dried blood spots--a possible improvement to newborn screening programs for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Achieving Congruence among Reference Laboratories for Absolute Abundance Measurement of Analytes for Rare Diseases: Psychosine for Diagnosis and Prognosis of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Commercial suppliers and availability of Psychosine-d7

For Immediate Release

This technical guide provides an in-depth overview of Psychosine-d7 (Galactosylsphingosine-d7), a critical tool for researchers, scientists, and professionals in drug development. This document outlines its commercial availability, applications as an internal standard in mass spectrometry, and its role in cellular signaling pathways.

Commercial Availability of this compound

This compound is a deuterated analog of psychosine, a cytotoxic lipid that accumulates in globoid cell leukodystrophy (Krabbe disease). Its deuteration makes it an ideal internal standard for precise quantification of endogenous psychosine levels in biological samples using mass spectrometry. Several commercial suppliers offer this compound, and their product specifications are summarized below for easy comparison.

| Supplier | Catalog Number | Purity | Formulation | Price (USD) |

| MedChemExpress | HY-136490S1 | >98% | Solid | $3060 (1 mg) |

| Ace Therapeutics | IBDI-431653 | Not specified | Solid | Inquiry |

| Immunomart | HY-136490S1 | Not specified | Solid | Inquiry |

| Avanti Polar Lipids | 330714 | >99% | Methanol Solution (1mM) | Inquiry |

Note: Pricing and availability are subject to change. Please contact the suppliers directly for the most current information. Some suppliers may also offer Psychosine-d5, which can also be used as an internal standard.

Experimental Protocol: Quantification of Psychosine using this compound Internal Standard by LC-MS/MS

The following protocol provides a general framework for the quantification of psychosine in dried blood spots (DBS), a common application in newborn screening for Krabbe disease.[1] This method can be adapted for other biological matrices.

Materials and Reagents

-

This compound (internal standard)

-

Psychosine (for calibration curve)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Dried blood spot punches

-

96-well plates

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology

-

Preparation of Internal Standard Working Solution:

-

Prepare a stock solution of this compound in methanol.

-

Dilute the stock solution with methanol to a final working concentration (e.g., 50 ng/mL).

-

-

Sample Preparation:

-

Punch a 3 mm disc from the dried blood spot into a well of a 96-well plate.

-

Add a fixed volume of the this compound internal standard working solution to each well.

-

Add methanol to extract psychosine from the DBS punch.

-

Seal the plate and incubate with shaking for 30 minutes.

-

Centrifuge the plate to pellet the DBS paper.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

Calibration Curve Preparation:

-

Prepare a series of calibration standards by spiking known concentrations of psychosine into blank blood spots.

-

Process these calibration standards in the same manner as the unknown samples, including the addition of the this compound internal standard.

-

-

LC-MS/MS Analysis:

-

Inject the extracted samples and calibration standards onto the LC-MS/MS system.

-

Use a suitable C18 or HILIC column for chromatographic separation.

-

Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both psychosine and this compound in multiple reaction monitoring (MRM) mode.

-

Psychosine: Monitor the transition of the protonated molecule to a characteristic fragment ion.

-

This compound: Monitor the corresponding transition for the deuterated analog.

-

-

-

Data Analysis:

-

Calculate the ratio of the peak area of psychosine to the peak area of this compound for each sample and standard.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the psychosine standards.

-

Determine the concentration of psychosine in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Psychosine Signaling Pathways

Psychosine is a bioactive lipid that exerts its cytotoxic effects through various cellular mechanisms. Two prominent pathways that have been investigated are its interaction with the G-protein coupled receptor TDAG8 and its inhibition of Protein Kinase C (PKC).

Interaction with TDAG8

Some studies have identified the T cell death-associated gene 8 (TDAG8), also known as GPR65, as a receptor for psychosine.[2] Binding of psychosine to TDAG8 is proposed to trigger downstream signaling cascades that can lead to apoptosis and interfere with cytokinesis, the final stage of cell division.[3] This interaction is thought to contribute to the formation of multinucleated globoid cells, a hallmark of Krabbe disease.[2][3] However, it is important to note that other studies have suggested that the cytotoxic effects of psychosine on oligodendrocytes, the myelin-producing cells of the central nervous system, may be independent of TDAG8.[4][5]

Inhibition of Protein Kinase C (PKC)

Psychosine is a known inhibitor of Protein Kinase C (PKC), a family of enzymes crucial for various cellular processes, including cell growth, differentiation, and apoptosis.[6][7][8] The inhibitory mechanism is thought to involve the disruption of the interaction between PKC and its activating cofactors at the cell membrane.[9] By inhibiting PKC, psychosine can dysregulate multiple signaling pathways, contributing to its widespread cytotoxic effects.[8] The perturbation of lipid rafts in the cell membrane by psychosine is also believed to play a role in its inhibitory effect on PKC translocation and activation.[6]

References

- 1. Achieving Congruence among Reference Laboratories for Absolute Abundance Measurement of Analytes for Rare Diseases: Psychosine for Diagnosis and Prognosis of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a Molecular Target of Psychosine and Its Role in Globoid Cell Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Psychosine, Cytokinesis, and Orphan Receptors: Unexpected Connections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The proton-sensing receptors TDAG8 and GPR4 are differentially expressed in human and mouse oligodendrocytes: Exploring their role in neuroinflammation and multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are PKC inhibitors and how do they work? [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Mechanism of protein kinase C inhibition by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Psychosine in Dried Blood Spots by LC-MS/MS using Psychosine-d7

Introduction

Krabbe disease, or globoid cell leukodystrophy, is a severe, autosomal recessive disorder caused by a deficiency of the lysosomal enzyme galactocerebrosidase (GALC).[1] This enzymatic defect leads to the accumulation of the cytotoxic metabolite galactosylsphingosine (psychosine), a key biomarker for the disease.[1] The quantification of psychosine is critical for newborn screening, diagnosis, monitoring disease progression, and evaluating therapeutic efficacy.[2][3][4] This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of psychosine in dried blood spots (DBS), employing a stable isotope-labeled internal standard, Psychosine-d7, to ensure accuracy and precision. This method is crucial for reducing false-positive rates in newborn screening programs and for differentiating between infantile and later-onset forms of Krabbe disease.[2][4]

Experimental Protocol

This protocol outlines the procedure for the extraction and quantification of psychosine from dried blood spots.

Materials:

-

Psychosine standard

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18 MΩ·cm)

-

Dried blood spot punches (3 mm)

-

96-well microtiter plates

-

Plate shaker

-

Centrifuge

-

HPLC vials

-

LC-MS/MS system (e.g., Waters TQS-MS/MS or equivalent)[5]

1. Preparation of Standards and Internal Standard Solution:

-

Prepare stock solutions of psychosine and this compound in methanol.

-

Prepare a series of calibration standards by spiking blank blood with known concentrations of psychosine before spotting onto filter paper to create DBS calibrators.[8] A typical calibration curve might range from 1 to 200 nM.[9]

-

Prepare a working internal standard (IS) solution of this compound in methanol.

2. Sample Preparation (Extraction):

-

Punch a 3 mm disc from the dried blood spot sample and place it into a well of a 96-well plate.

-

To each well, add the internal standard solution (e.g., 100 µL of methanol containing this compound).[2]

-

Seal the plate and agitate on a plate shaker for a specified time (e.g., 30 minutes) to extract psychosine.

-

Centrifuge the plate to pellet the DBS paper.

-

Carefully transfer the supernatant to a new 96-well plate or HPLC vials for analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Inject the extracted sample onto the LC system.

-

Separation is typically achieved using a gradient elution on a suitable column to separate psychosine from potential isomers.[10]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Methanol

-

A typical gradient might involve a rapid ramp from a low to a high percentage of Mobile Phase B.[7][9]

-

-

Mass Spectrometry (MS/MS):

-

The MS is operated in positive electrospray ionization (ESI) mode.[9]

-

Monitor the multiple reaction monitoring (MRM) transitions for psychosine and the internal standard, this compound.

-

Psychosine MRM transitions: Quantifier m/z 462.3 → 282.4; Qualifier m/z 462.3 → 264.4.[9]

-

This compound MRM transitions: Quantifier m/z 467.3 → 287.4; Qualifier m/z 467.3 → 269.4.[9]

-

4. Data Analysis:

-

Integrate the peak areas for the quantifier MRM transitions of both psychosine and this compound.

-

Calculate the ratio of the psychosine peak area to the this compound peak area.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of psychosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The quantitative performance of the LC-MS/MS method for psychosine is summarized below.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 200 nM[9] |

| Correlation Coefficient (r) | ≥ 0.99[9] |

| Inter-day Precision (%CV) | < 15% |

| Intra-day Precision (%CV) | < 15% |

| Recovery | 85% - 111%[9] |

| Limit of Quantification (LOQ) | ~0.1 nM[5] |

Table 2: Representative Psychosine Concentrations in Dried Blood Spots

| Cohort | Psychosine Concentration Range | Reference |

| Normal Controls | < 8 nmol/L | [10] |

| Infantile Krabbe Disease (Newborns) | 5.2 - 44 nmol/L | [5] |

| Late-Onset Krabbe Disease | 2 - 10 nM | [8] |

| Asymptomatic (Low GALC) | 1.7 - 5.7 ng/ml | [6] |

| GALC Mutation Carriers | < 15 nmol/L | [10] |

Visualizations

References

- 1. Quantification of psychosine in the serum of twitcher mouse by LC-ESI-tandem-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The critical role of psychosine in screening, diagnosis, and monitoring of Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 5. Psychosine, a marker of Krabbe phenotype and treatment effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. research-portal.uu.nl [research-portal.uu.nl]

- 8. Achieving Congruence among Reference Laboratories for Absolute Abundance Measurement of Analytes for Rare Diseases: Psychosine for Diagnosis and Prognosis of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of psychosine in dried blood spots--a possible improvement to newborn screening programs for Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Psychosine Analysis Using Psychosine-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psychosine (galactosylsphingosine) is a critical biomarker for the diagnosis, prognosis, and monitoring of Krabbe disease, a rare, inherited neurodegenerative disorder caused by a deficiency of the lysosomal enzyme galactocerebrosidase (GALC).[1][2] The accumulation of cytotoxic psychosine in myelin-producing cells leads to progressive demyelination in the central and peripheral nervous systems.[1][3] Accurate and reproducible quantification of psychosine in biological samples is therefore essential for newborn screening programs, for differentiating between infantile and later-onset forms of the disease, and for assessing the efficacy of therapeutic interventions such as hematopoietic stem cell transplantation (HSCT).[4][5]

This document provides detailed protocols for the sample preparation and analysis of psychosine in dried blood spots (DBS) and red blood cell (RBC) lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with psychosine-d5 as an internal standard.

Signaling Pathway of Psychosine in Krabbe Disease

In Krabbe disease, the deficiency of the GALC enzyme leads to the accumulation of its substrate, psychosine. This accumulation is central to the pathophysiology of the disease, initiating a cascade of cytotoxic events. Psychosine is known to induce apoptosis (programmed cell death) in oligodendrocytes, the myelin-producing cells of the central nervous system.[3] This process contributes significantly to the characteristic demyelination seen in patients. Furthermore, the breakdown of myelin and cell death trigger a significant neuroinflammatory response, further exacerbating the pathology of the disease.[3]

References

- 1. Galactosylceramidase deficiency and pathological abnormalities in cerebral white matter of Krabbe disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Application Notes and Protocols for Monitoring Therapeutic Efficacy in Krabbe Disease Using Psychosine-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Krabbe disease, or globoid cell leukodystrophy, is a devastating autosomal recessive neurodegenerative disorder caused by a deficiency of the lysosomal enzyme galactocerebrosidase (GALC).[1][2] This enzymatic defect leads to the accumulation of cytotoxic galactolipids, most notably galactosylsphingosine (psychosine), in the nervous system.[2][3] Psychosine is considered a key driver of the widespread demyelination and neurodegeneration characteristic of the disease.[1][3] Consequently, quantifying psychosine levels serves as a critical biomarker for diagnosing Krabbe disease, predicting disease severity, and monitoring the effectiveness of therapeutic interventions.[4][5][6][7][8] This document provides detailed application notes and protocols for the use of Psychosine-d7 as an internal standard for the accurate quantification of psychosine in biological samples.

Application Notes

This compound is a deuterated analog of psychosine, making it an ideal internal standard for quantitative analysis by mass spectrometry. Its utility is paramount in several key research and clinical applications:

-

Monitoring Therapeutic Efficacy: Longitudinal measurement of psychosine levels is crucial for assessing the biochemical response to treatments such as hematopoietic stem cell transplantation (HSCT) and emerging gene therapies.[5][7][9][10][11] A significant and sustained decrease in psychosine concentrations following therapy is indicative of successful engraftment and enzymatic activity, correlating with improved clinical outcomes.[7][8]

-

Disease Diagnosis and Prognosis: Elevated psychosine levels in dried blood spots (DBS) are a highly specific marker for infantile Krabbe disease.[4][7][8] Quantitative analysis can help differentiate between infantile and later-onset forms of the disease and distinguish patients from carriers of GALC mutations or pseudodeficiencies.[5][6] For instance, psychosine concentrations greater than ~10 nM in DBS are strongly associated with a high risk for developing the severe early-onset phenotype.[12]

-

Newborn Screening: The inclusion of psychosine measurement as a second-tier test in newborn screening programs for Krabbe disease significantly reduces the rate of false positives from primary GALC enzyme activity assays.[5][12][13] This allows for the timely identification of infants who require immediate clinical evaluation and potential therapeutic intervention.[4][7][8]

-

Preclinical Drug Development: In animal models of Krabbe disease, such as the twitcher mouse, quantification of psychosine is essential for evaluating the preclinical efficacy of novel therapeutic agents.[14]

Data Presentation

The following tables summarize quantitative data on psychosine concentrations in various populations, as reported in the literature. These values are typically determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard like this compound.

Table 1: Psychosine Concentrations in Dried Blood Spots (DBS) for Diagnosis and Prognosis

| Patient Group | Number of Individuals (N) | Psychosine Concentration Range (nmol/L) | Key Findings |

| Healthy Controls | 220 | < 8 | Establishes baseline levels.[13] |

| GALC Mutation Carriers | 18 | < 15 | Levels can occasionally be slightly elevated but are distinct from affected patients.[13] |

| Krabbe Disease Patients (various stages) | 26 | 8 - 112 | Demonstrates a clear elevation in affected individuals.[13] |

| High-risk for early-onset Krabbe Disease | - | > 10 | A critical threshold for predicting severe disease phenotype.[12] |

| Later-onset Krabbe Disease | - | 2 - 10 | Generally lower than early-onset cases, but still elevated.[12] |

| Very low risk for Krabbe Disease | - | < 2 | Indicates a very low probability of developing clinical symptoms.[12] |

Table 2: Psychosine Concentrations in Tissues of a Krabbe Disease Animal Model (Twitcher Mouse)

| Tissue | Condition | Psychosine Concentration (µg/kg wet tissue) |

| Cerebrum & Cerebellum | Control | 34 - 102 |

| Cerebrum & Cerebellum | Twitcher Mouse | 2,251 - 4,228 |

| Liver | Control | 125 |

| Liver | Twitcher Mouse | 1,513 |

| Kidney | Control | 74 |

| Kidney | Twitcher Mouse | 1,106 |

Data adapted from a study on the twitcher mouse model of Krabbe disease.[14]

Experimental Protocols

Protocol 1: Quantification of Psychosine in Dried Blood Spots (DBS) using LC-MS/MS

This protocol outlines the general steps for the extraction and quantification of psychosine from DBS samples.

Materials:

-

Dried blood spot punches (3 mm)

-

Methanol (reagent grade)

-

This compound (or d5-psychosine) internal standard stock solution in methanol

-

96-well filter plates

-

Collection plates

-

LC-MS/MS system with a hydrophilic interaction liquid chromatography (HILIC) column

Procedure:

-

Sample Preparation:

-

Punch a 3 mm disc from the dried blood spot into a well of a 96-well filter plate.

-

-

Extraction:

-

Elution:

-

Place the filter plate on top of a collection plate.

-

Centrifuge the plates to elute the methanol extract into the collection plate.

-

-

Evaporation and Reconstitution:

-

Evaporate the methanol from the collection plate under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate psychosine and its structural isomer, glucosylsphingosine, using a HILIC column.[13]

-

Perform detection using multiple reaction monitoring (MRM) in positive ion mode, monitoring the specific precursor-to-product ion transitions for both endogenous psychosine and the this compound internal standard.[13]

-

-

Quantification:

-

Calculate the concentration of psychosine in the sample by comparing the peak area ratio of endogenous psychosine to the this compound internal standard against a calibration curve prepared with known concentrations of psychosine.[12]

-

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the pathogenic mechanism of psychosine in Krabbe disease and a typical experimental workflow for its quantification.

Caption: Pathophysiological cascade in Krabbe disease initiated by GALC deficiency.

Caption: Workflow for psychosine quantification using this compound.

Conclusion

The quantification of psychosine using a stable isotope-labeled internal standard such as this compound is an indispensable tool in the research and clinical management of Krabbe disease. This methodology provides a sensitive and specific means to diagnose the disease, predict its course, and, most importantly, monitor the biochemical efficacy of treatments. The protocols and data presented herein offer a framework for the implementation of psychosine analysis in studies aimed at developing and evaluating novel therapies for this devastating disorder.

References

- 1. Krabbe Disease: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]